An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-octanone
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-octanone, a branched-chain aliphatic ketone, is a molecule of significant interest in various scientific domains.[1][2] It is recognized for its role as a building block in proteomics research and as an intermediate in the synthesis of pharmaceuticals.[1][2] Furthermore, its identification as a pheromonal component in certain insect species highlights its relevance in chemical ecology. This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-octanone, along with representative experimental protocols for its synthesis and analysis, tailored for a technical audience.
Chemical and Physical Properties
The fundamental properties of 2-Methyl-4-octanone are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | 2-methyloctan-4-one |
| Synonyms | n-Butyl isobutyl ketone, 4-Octanone, 2-methyl- |
| CAS Number | 7492-38-8 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| SMILES | CCCCC(=O)CC(C)C |
| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity |
| Boiling Point | 180 °C |
| Melting Point | -18.52 °C (estimate) |
| Density | 0.819 - 0.8258 g/cm³ |
| Refractive Index (n_D^20) | 1.415 |
| Flash Point | 56 °C (133 °F) - closed cup |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607). |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of 2-Methyl-4-octanone.
Mass Spectrometry (MS)
The mass spectrum of 2-Methyl-4-octanone exhibits a molecular ion peak (M+) at m/z 142, corresponding to its molecular weight. The fragmentation pattern is characteristic of a ketone, with major fragments observed at m/z 85, 57, and 43, resulting from alpha-cleavage around the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-4-octanone displays a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. Other significant peaks include those in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching vibrations of the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum shows characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the carbonyl group (alpha-protons) are deshielded and appear as a triplet around 2.4 ppm. The methyl protons of the isobutyl group appear as a doublet around 0.9 ppm, while the other alkyl protons resonate in the 0.8-1.6 ppm range.
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¹³C NMR: The carbon NMR spectrum shows a characteristic peak for the carbonyl carbon at around 211 ppm. The other carbon atoms of the alkyl chains appear in the upfield region of the spectrum.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of 2-Methyl-4-octanone.
Synthesis of 2-Methyl-4-octanone via Grignard Reaction
This protocol describes a general procedure for the synthesis of a ketone from a nitrile and a Grignard reagent.
Materials:
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Isobutylmagnesium bromide (prepared from isobutyl bromide and magnesium turnings in dry diethyl ether)
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Dry diethyl ether
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
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Inert atmosphere (nitrogen or argon)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
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In the dropping funnel, place a solution of valeronitrile in dry diethyl ether.
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In the reaction flask, place the prepared isobutylmagnesium bromide solution in diethyl ether.
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Cool the Grignard solution in an ice bath and add the valeronitrile solution dropwise with constant stirring.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
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Quench the reaction by slowly adding 1 M hydrochloric acid with cooling.
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Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation to obtain 2-Methyl-4-octanone.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
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Capillary column suitable for ketone analysis (e.g., HP-5ms).
GC Conditions:
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Injector Temperature: 250 °C
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Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection Mode: Split (split ratio 50:1).
MS Conditions:
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Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
Sample Preparation:
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Dilute a small amount of 2-Methyl-4-octanone in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
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Place a small drop of neat 2-Methyl-4-octanone onto the center of the ATR crystal.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Clean the ATR crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
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NMR spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
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Dissolve approximately 10-20 mg of 2-Methyl-4-octanone in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
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Pulse Program: zg30
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Spectral Width: 20 ppm
Acquisition Parameters (¹³C NMR):
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Pulse Program: zgpg30
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Spectral Width: 240 ppm
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a small molecule like 2-Methyl-4-octanone.
Caption: A generalized workflow for the synthesis and structural characterization of 2-Methyl-4-octanone.
Safety and Handling
2-Methyl-4-octanone is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Applications
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Proteomics: Used as a building block in the synthesis of specialized probes and reagents for studying protein structure and function.
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Pharmaceutical Synthesis: Serves as a key intermediate in the development of new drug candidates.
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Chemical Ecology: Utilized in studies of insect chemical communication, particularly as a component of aggregation pheromones.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, and representative experimental protocols for 2-Methyl-4-octanone. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this versatile ketone. The provided workflow diagram offers a clear visual representation of the key steps involved in its synthesis and characterization.
